Technical Guide: Physicochemical Properties of 2,3,4,6-Tetrafluorobenzyl Chloride
Technical Guide: Physicochemical Properties of 2,3,4,6-Tetrafluorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetrafluorobenzyl chloride (CAS No. 292621-61-5) is a halogenated aromatic compound of significant interest in synthetic organic chemistry. Its polyfluorinated ring system imparts unique electronic properties and metabolic stability to molecules, making it a valuable building block in the design and synthesis of novel pharmaceutical and agrochemical agents. The presence of the reactive benzyl chloride moiety allows for its facile incorporation into a wide range of molecular scaffolds through nucleophilic substitution reactions.
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,3,4,6-Tetrafluorobenzyl chloride, compiled and synthesized from available safety and technical data. Understanding these fundamental properties is critical for its safe handling, appropriate application in experimental design, and for predicting its behavior in various chemical and biological systems.
Chemical Identity and Structure
The structural identity of 2,3,4,6-Tetrafluorobenzyl chloride is defined by a benzene ring substituted with four fluorine atoms at positions 2, 3, 4, and 6, and a chloromethyl group at position 1.
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IUPAC Name: 1-(Chloromethyl)-2,3,4,6-tetrafluorobenzene
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Synonyms: 2,3,4,6-Tetrafluorobenzyl chloride, alpha-Chloro-2,3,4,6-tetrafluorotoluene[1]
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Molecular Weight: 198.55 g/mol [4]
The arrangement of the four electron-withdrawing fluorine atoms on the benzene ring significantly influences the reactivity of the benzylic carbon-chlorine bond.
Caption: Chemical structure of 2,3,4,6-Tetrafluorobenzyl chloride.
Core Physical Properties
The physical state and macroscopic properties of a compound are foundational to its handling and use in a laboratory setting. 2,3,4,6-Tetrafluorobenzyl chloride is a colorless liquid under standard conditions.[2][4] A summary of its key physical properties is presented in the table below.
| Property | Value | Source(s) |
| Physical State | Liquid | [2][4] |
| Appearance | Colorless | [2][4] |
| Odor | No information available | [2][4] |
| Boiling Point | 125 °C (257 °F) | [2][4] |
| Melting Point/Range | No data available | [4] |
| Density/Specific Gravity | No data available | [2][4] |
| Water Solubility | Immiscible | [2] |
| Vapor Density | No data available | [2][4] |
| Vapor Pressure | No data available | [2] |
Reactivity and Stability
The reactivity profile of 2,3,4,6-Tetrafluorobenzyl chloride is dominated by the lability of the benzylic chloride. The electron-withdrawing nature of the tetrafluorinated ring is expected to enhance the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack.
Key Reactivity Insights:
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Nucleophilic Substitution: The primary mode of reactivity involves the displacement of the chloride ion by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions) to form new carbon-heteroatom or carbon-carbon bonds. This makes it a versatile reagent for introducing the 2,3,4,6-tetrafluorobenzyl moiety.
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Moisture Sensitivity: While not explicitly stated, benzyl chlorides as a class can be sensitive to moisture, leading to slow hydrolysis to the corresponding benzyl alcohol. It is advisable to handle the compound under anhydrous conditions, especially for reactions sensitive to water.
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Thermal Stability: Thermal decomposition can lead to the release of irritating and toxic gases and vapors.[2][4]
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize a thorough understanding of the safety profile of any chemical prior to its use. 2,3,4,6-Tetrafluorobenzyl chloride is a hazardous substance that requires careful handling in a controlled laboratory environment.
Hazard Profile:
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Lachrymator: It is a substance that causes tearing.[2]
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Inhalation: May be harmful if inhaled. Vapors can be irritating to the respiratory system.
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Ingestion: May be harmful if swallowed.[4]
Recommended Handling Procedures:
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Engineering Controls: Always handle 2,3,4,6-Tetrafluorobenzyl chloride in a well-ventilated chemical fume hood.[2] Ensure that an eyewash station and safety shower are readily accessible.[4]
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and a face shield.
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Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[4]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[2][4]
The following workflow diagram outlines the essential steps for the safe handling and use of 2,3,4,6-Tetrafluorobenzyl chloride in a typical synthetic protocol.
Caption: Workflow for the safe handling of 2,3,4,6-Tetrafluorobenzyl chloride.
Conclusion
2,3,4,6-Tetrafluorobenzyl chloride is a valuable reagent for the introduction of a polyfluorinated aromatic moiety in organic synthesis. Its physical properties as a colorless liquid with a boiling point of 125 °C, combined with its high reactivity as a benzylating agent, define its utility. However, its corrosive and lachrymatory nature necessitates strict adherence to safety protocols. This guide provides the foundational information required by researchers to handle and utilize this compound effectively and safely in their synthetic endeavors.
References
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PubChem. 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. 2,3,4,6-Tetrafluorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. 1-Chloro-2-(chloromethyl)-3-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Retrieved from [Link]
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Chemsrc. CAS#:72830-09-2 | 2-Chloromethyl-3,4-dimethoxypyridinium chloride. Retrieved from [Link]
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Cheméo. Chemical Properties of Benzene, 1-(chloromethyl)-3-(trifluoromethyl)- (CAS 705-29-3). Retrieved from [Link]
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International Laboratory USA. 2,3,4,6-TETRAFLUOROBENZYL CHLORIDE. Retrieved from [Link]
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NIST. 1-Chloro-2,3,5,6-tetrafluorobenzene. National Institute of Standards and Technology. Retrieved from [Link]
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The Good Scents Company. (S)-(+)-1,3-butane diol. Retrieved from [Link]
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Carl ROTH. (2020, May 7). Safety Data Sheet: Potassium sorbate. Retrieved from [Link]
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SOFRALAB. Safety Data Sheet SORBATE DE POTASSIUM. Retrieved from [Link]
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